molecular formula C28H30N2O5 B3997668 N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide

N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide

Cat. No.: B3997668
M. Wt: 474.5 g/mol
InChI Key: VLEVRJTVSPIXBR-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with benzyloxy and dimethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyloxy and dimethoxyphenyl groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include benzyl chloride, dimethoxybenzene, and piperidine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of inflammation or modulation of pain perception.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
  • N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-3-carboxamide

Uniqueness

N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,5-dimethoxybenzoyl)-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-33-25-16-22(17-26(18-25)34-2)28(32)30-14-12-21(13-15-30)27(31)29-23-8-10-24(11-9-23)35-19-20-6-4-3-5-7-20/h3-11,16-18,21H,12-15,19H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEVRJTVSPIXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
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N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 5
N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide
Reactant of Route 6
N-[4-(benzyloxy)phenyl]-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide

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